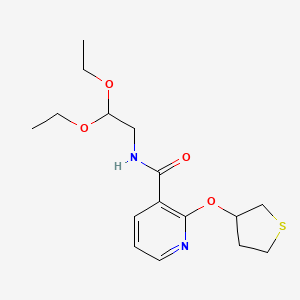

N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

N-(2,2-Diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a 2,2-diethoxyethyl group and a tetrahydrothiophen-3-yloxy substituent. The tetrahydrothiophene moiety may enhance solubility or influence stereoelectronic properties, while the diethoxyethyl group could improve metabolic stability. Synthesis likely involves nucleophilic substitution or reductive amination, analogous to methods in , though specific protocols remain undocumented.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-20-14(21-4-2)10-18-15(19)13-6-5-8-17-16(13)22-12-7-9-23-11-12/h5-6,8,12,14H,3-4,7,9-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRBWYQTSCUCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=C(N=CC=C1)OC2CCSC2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-diethoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a nicotinamide backbone linked to a tetrahydrothiophene moiety and a diethoxyethyl group. Its chemical structure can be represented as:

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways, affecting physiological responses.

- Antioxidant Activity : The presence of thiophene could contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Pharmacological Properties

Recent studies have highlighted the following biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging of reactive oxygen species |

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent. -

Anti-inflammatory Effects

In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This effect was linked to the modulation of NF-kB signaling pathways, indicating its therapeutic potential in inflammatory diseases. -

Antioxidant Properties

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, highlighting its potential to mitigate oxidative stress-related damage in cells.

Research Findings

Recent literature has focused on the structure-activity relationship (SAR) of similar compounds, providing insights into optimizing biological activity:

- SAR Studies : Variations in the substituents on the nicotinamide ring have been shown to significantly influence biological activity. For instance, modifications that enhance lipophilicity often correlate with improved enzyme inhibition.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound in conditions such as diabetes and neurodegenerative disorders, showing promising results in glycemic control and neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Sulfonamides vs. Carboxamides

The target compound belongs to the amide class, sharing functional similarities with sulfonamides (e.g., compounds 7 and 8 in ) and carboxamides (e.g., compound 6p in ). Key distinctions include:

Research Findings and Implications

- Synthetic Efficiency : The use of NaBH₄ in suggests reductive amination is viable for introducing diethoxyethyl groups, though nicotinamide’s reactivity may require milder conditions.

- Characterization : NMR and HR-ESI-MS (as in ) are critical for verifying the target compound’s structure, particularly the tetrahydrothiophene stereochemistry.

- Limitations : Direct comparisons are hindered by the absence of target-specific data; further studies should prioritize solubility, stability, and in vitro activity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.